3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine;hydrochloride
Description
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine; hydrochloride is a bicyclic amine hydrochloride derivative featuring a partially hydrogenated isochromen ring system (a benzopyran derivative with oxygen at the 1-position). Its structure includes an amine group at the 6-position and a hydrochloride salt, enhancing solubility and stability. For example, compounds with similar bicyclic frameworks, such as those in and , exhibit molecular weights in the range of 160–300 g/mol and are often studied for neurological applications due to their amine functionalization .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h7-9H,1-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUHUKXJSLWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243513-73-5 | |
| Record name | octahydro-1H-2-benzopyran-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine;hydrochloride involves multiple steps. One common method includes the hydrogenation of isochroman derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to achieve the desired reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for efficiency and yield, often incorporating continuous flow systems and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated compounds .
Scientific Research Applications
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine;hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine; hydrochloride with structurally or functionally related compounds from the evidence:
*Estimated based on structural analogy.
Key Findings:
Structural Diversity: The target compound’s isochromen ring distinguishes it from methanonaphthalene () and pentalen () analogs. These structural differences influence ring strain, hydrogen bonding, and receptor interactions. Compared to the polyhydroxylated chromen in , the target’s amine and hydrochloride groups enhance water solubility, a critical factor for bioavailability .
Pharmacological Implications: Dopamine agonists like A-77636 (D1-selective) and PHNO (D2-selective) in highlight the importance of amine positioning and ring systems in receptor affinity. The target’s amine at the 6-position may confer unique selectivity, though its receptor profile remains unstudied . The hydrochloride salt in the target and ’s compound suggests improved stability and absorption compared to free-base amines .
Molecular Weight and Bioactivity :
- Smaller molecules like ’s pentalen derivative (161.67 g/mol) may exhibit faster blood-brain barrier penetration, whereas larger compounds (e.g., ’s chromen at 300.26 g/mol) face diffusion limitations .
Biological Activity
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine; hydrochloride is a chemical compound with potential biological activities that are being explored in various research contexts. This article reviews its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula: C10H18ClN
- Molecular Weight: 189.72 g/mol
- CAS Number: 2107023-04-9
Synthesis Methods
The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine; hydrochloride typically involves the hydrogenation of isochroman derivatives. The process often uses palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions to achieve the desired reduction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity and influence cellular pathways through its action on receptors and proteins.
Pharmacological Studies
Recent studies have indicated that 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine; hydrochloride exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary tests have shown that the compound has potential antibacterial properties against various strains of bacteria.
- Neuroprotective Effects : Research has suggested that it may provide neuroprotective benefits by inhibiting neuroinflammation and oxidative stress in neuronal cells.
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-amine; hydrochloride against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at varying concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
Study 2: Neuroprotective Effects
In a neurotoxicity model using SH-SY5Y cells exposed to oxidative stressors, treatment with the compound resulted in a reduction of cell death and preservation of mitochondrial function. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
| Treatment | Cell Viability (%) | Mitochondrial Activity (%) |
|---|---|---|
| Control | 100 | 100 |
| Compound (10 µM) | 85 | 90 |
| Compound (20 µM) | 75 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
